Isoquinoline, 1-(trimethylstannyl)-
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Overview
Description
1-(TRIMETHYLSTANNYL)ISOQUINOLINE is an organotin compound that features a trimethylstannyl group attached to an isoquinoline ring. Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline. The presence of the trimethylstannyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(TRIMETHYLSTANNYL)ISOQUINOLINE can be synthesized through several methods. One common approach involves the reaction of isoquinoline with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran under reflux conditions. The product is then purified through column chromatography to obtain pure 1-(TRIMETHYLSTANNYL)ISOQUINOLINE .
Industrial Production Methods: Industrial production of 1-(TRIMETHYLSTANNYL)ISOQUINOLINE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(TRIMETHYLSTANNYL)ISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different isoquinoline-based structures.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various isoquinoline derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
1-(TRIMETHYLSTANNYL)ISOQUINOLINE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in organometallic chemistry.
Biology: The compound is employed in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(TRIMETHYLSTANNYL)ISOQUINOLINE involves its interaction with various molecular targets. The trimethylstannyl group can participate in coordination chemistry, forming complexes with metal ions. These complexes can then interact with biological molecules, affecting their function. The isoquinoline ring can also engage in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
1-(TRIMETHYLSILYL)ISOQUINOLINE: Similar to 1-(TRIMETHYLSTANNYL)ISOQUINOLINE but with a trimethylsilyl group instead of a trimethylstannyl group.
1-(TRIMETHYLGERMYL)ISOQUINOLINE: Contains a trimethylgermyl group, offering different reactivity and applications.
1-(TRIMETHYLPHOSPHONYL)ISOQUINOLINE: Features a trimethylphosphonyl group, used in different chemical reactions
Uniqueness: 1-(TRIMETHYLSTANNYL)ISOQUINOLINE is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and the ability to form stable organometallic complexes. These properties make it valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
83629-90-7 |
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Molecular Formula |
C12H15NSn |
Molecular Weight |
291.96 g/mol |
IUPAC Name |
isoquinolin-1-yl(trimethyl)stannane |
InChI |
InChI=1S/C9H6N.3CH3.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;;;;/h1-6H;3*1H3; |
InChI Key |
ROISYCDJAILXAK-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=NC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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